molecular formula C16H24BNO3 B1400645 N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1253926-81-6

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1400645
M. Wt: 289.2 g/mol
InChI Key: HMCNCVMNVBYJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H24BNO2 and a molecular weight of 261.17 . It is related to other compounds such as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and Trimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized through multi-step substitution reactions. These compounds are characterized using spectroscopy and mass spectrometry techniques. Crystallographic and conformational analyses are conducted, with structures confirmed by X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

  • Vibrational Properties : The vibrational properties of related compounds are investigated using DFT and time-dependent DFT calculations, providing insights into spectroscopic data, geometrical parameters, and molecular electrostatic potential (Wu et al., 2021).

Molecular Structure and Function

  • Molecular Structure Analysis : The molecular structures of these compounds are optimized using DFT and are found to be consistent with crystal structures determined by X-ray diffraction. This analysis aids in understanding physicochemical properties and potential applications of the compounds (Huang et al., 2021).

  • Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles are accessed via microwave-assisted synthesis, demonstrating a method for efficient and rapid compound preparation (Rheault et al., 2009).

Applications in Chemical Detection and Analysis

  • Hydrogen Peroxide Detection : Boronate ester fluorescence probes are synthesized for the detection of hydrogen peroxide, showcasing the potential for these compounds in sensitive chemical detection and analytical applications (Lampard et al., 2018).

  • Explosive Detection : The use of boron ester or acid in organic thin-film fluorescence probes highlights the potential for detecting peroxide-based explosives, emphasizing the significance of these compounds in security and forensic science (Fu et al., 2016).

properties

IUPAC Name

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-11-10-12(14(19)18(6)7)8-9-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCNCVMNVBYJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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